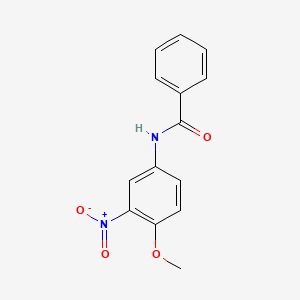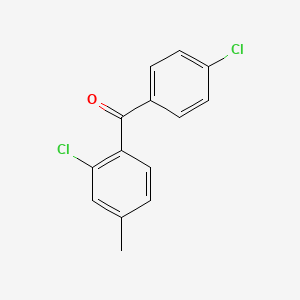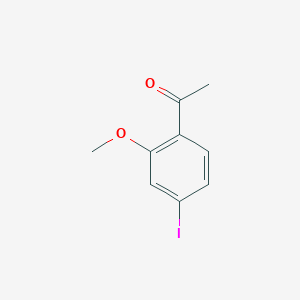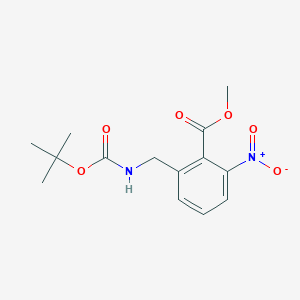
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate is an organic compound that features a nitrobenzoate ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties, which allow it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Substituted esters or amides.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The ester group can be hydrolyzed to a carboxylic acid, providing a versatile functional group for subsequent modifications. These transformations allow the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxy-3-phenylpropanoate
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4-nitrobenzoate
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-5-nitrobenzoate
Uniqueness
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and derivatization, making it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C14H18N2O6 |
|---|---|
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoate |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-8-9-6-5-7-10(16(19)20)11(9)12(17)21-4/h5-7H,8H2,1-4H3,(H,15,18) |
Clave InChI |
OCNLNGWFKAZVFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine](/img/structure/B8506443.png)
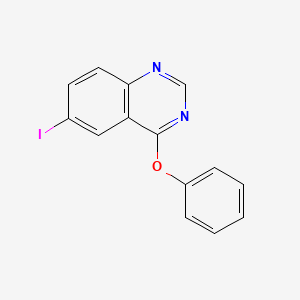
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)
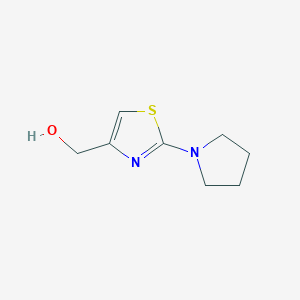
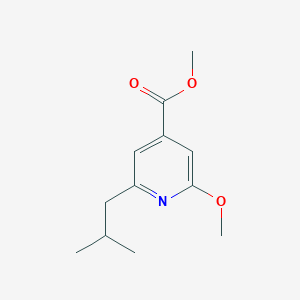

![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
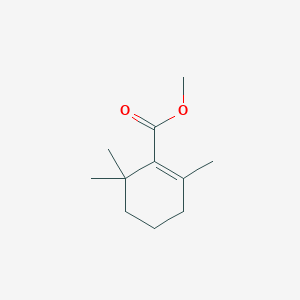
![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)
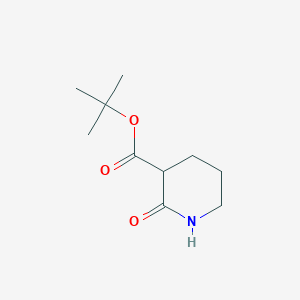
![4-Chloro-6-isobutylthieno[2,3-d]pyrimidine](/img/structure/B8506510.png)
